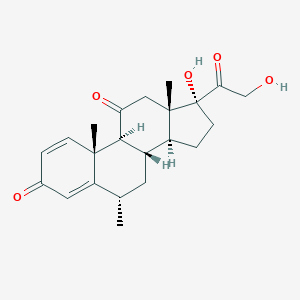

6alpha-Methylprednisone

Beschreibung

Eigenschaften

IUPAC Name |

17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,19,23,27H,5,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYCRJXQZUCUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6alpha-Methylprednisone chemical structure and molecular weight

Comprehensive Characterization of 6 -Methylprednisone: Structural Dynamics and Bioanalytical Applications

Part 1: Physicochemical Characterization

6

Table 1: Core Chemical Specifications

| Property | Specification |

| Common Name | 6 |

| IUPAC Name | 17,21-dihydroxy-6 |

| CAS Registry Number | 91523-05-6 |

| Molecular Formula | |

| Molecular Weight | 372.46 g/mol |

| Monoisotopic Mass | 372.1937 Da |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| Regulatory Status | USP/EP Reference Standard; Methylprednisolone Impurity A |

Structural Elucidation

The molecule features a pregnane backbone with three critical functional modifications that dictate its stability and metabolism:[1]

- Diene System: Increases anti-inflammatory potency and slows Ring A reduction compared to cortisol.[1]

-

C6

-Methyl Group: This steric shield hinders metabolic hydroxylation at the 6-position (a common clearance pathway for non-methylated steroids like prednisolone) and increases lipophilicity.[1] -

C11 Ketone: Differentiates it from methylprednisolone.[1] This ketone must be reduced to a hydroxyl group to form hydrogen bonds with Asn564 and Gln571 in the Glucocorticoid Receptor (GR) ligand-binding domain.[1]

Part 2: Metabolic Dynamics (The 11 -HSD Shuttle)

Understanding the presence of 6

Pathway Visualization

The following diagram illustrates the reversible redox cycling and the irreversible clearance pathways.

Caption: The 11

Part 3: Bioanalytical Protocol (LC-MS/MS)

Quantifying 6

Sample Preparation (SPE)

Rationale: Liquid-Liquid Extraction (LLE) often yields dirty extracts for steroids.[1] SPE provides cleaner baselines and higher recovery for polar metabolites.[1]

-

Conditioning: Use a polymeric reversed-phase cartridge (e.g., Strata-X or equivalent).[1] Condition with 1 mL Methanol followed by 1 mL water.

-

Loading: Mix 200 µL plasma with 200 µL 2%

(to disrupt protein binding). Load onto cartridge. -

Washing: Wash with 1 mL 5% Methanol in water (removes salts/proteins).[1]

-

Elution: Elute with 1 mL Methanol/Acetonitrile (50:50).

-

Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).

Chromatographic Conditions

-

Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 50 x 2.1 mm).[1] Why? Core-shell particles maintain high efficiency at lower backpressures.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 20% B[1]

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate.

-

Mass Spectrometry Parameters (ESI+)

6

-

Precursor Ion:

373.2 -

Quantifier Transition:

373.2 -

Qualifier Transition:

373.2 -

Note on Specificity: Ensure chromatographic separation from Cortisone (

361) and Prednisone (

Analytical Workflow Diagram

Caption: Step-by-step bioanalytical workflow for the isolation and quantification of 6

Part 4: Spectral Identification (NMR & IR)

For researchers synthesizing the standard or confirming impurity identity in CMC (Chemistry, Manufacturing, and Controls), the following spectral markers are definitive.

-

Infrared Spectroscopy (IR):

-

Proton NMR (¹H-NMR, CDCl₃):

- 0.6-0.7 ppm: C18 methyl singlet (angular methyl).[1]

-

1.1-1.2 ppm: C6

- 7.7 ppm: C1 proton (doublet), shifted downfield due to conjugation.[1]

-

Differentiation: The absence of the methine proton signal at C11 (typically

4.4-4.5 ppm in methylprednisolone) confirms the oxidation to the ketone.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124653, 6-Methylprednisone.[1] Retrieved from [Link][1]

-

European Pharmacopoeia (Ph.[1] Eur.). Methylprednisolone Monograph: Impurity A.[1][4] (Standard reference for impurity profiling in pharmaceutical development).[1]

-

Vogt, B., et al. (2025). 11beta-hydroxysteroid dehydrogenase types 1 and 2: an important pharmacokinetic determinant for the activity of synthetic mineralo- and glucocorticoids.[1][5] Clinical Pharmacology & Therapeutics.[1] Retrieved from [Link][1]

-

Antal, I., et al. LC-MS/MS Method for the Determination of Steroids.[1] (General methodology adapted for methyl-analogs).[1] Retrieved from [Link]

stereochemical differences between 6alpha and 6beta-methylprednisone

Title: Stereochemical Divergence in C6-Methylated Corticoids: A Technical Analysis of 6

Executive Summary

In the development of synthetic glucocorticoids, the introduction of a methyl group at the C6 position of the steroid backbone is a critical modification designed to hinder metabolic reduction of the A-ring and enhance lipophilicity. However, the stereochemical orientation of this group—

6

Structural & Conformational Analysis

The core difference lies in the spatial arrangement of the methyl group at Carbon-6 of the steroid B-ring and its impact on the A-ring conformation.

Steric Environment

-

6

-Methylprednisone (Equatorial): The methyl group projects away from the steroid face, occupying an equatorial position. This minimizes steric clash with the angular methyl group at C10 (C19-methyl) and the axial hydrogens at C8 and C11. The A-ring adopts a standard flattened half-chair conformation, optimal for GR binding pocket insertion. -

6

-Methylprednisone (Axial): The methyl group occupies an axial position, projecting perpendicular to the ring plane. This creates severe 1,3-diaxial interactions with the C10 angular methyl group. This "syn-axial" clash destabilizes the molecule (

Visualization of Steric Conflict

Figure 1: Conformational energy landscape showing the thermodynamic drive from the sterically hindered 6

Synthetic Origins & Epimerization[1]

The synthesis of methylprednisone typically involves the Grignard addition of methylmagnesium bromide to a 5

-

Kinetic Control (Formation of 6

): Direct nucleophilic attack on the epoxide or enol ether often yields the 6 -

Thermodynamic Control (Conversion to 6

): The 6

Key Synthetic Protocol Note: In industrial manufacturing, an explicit acid-isomerization step is mandatory to ensure <0.1% of the 6

Analytical Differentiation (NMR Spectroscopy)

Distinguishing these isomers requires high-field NMR (

| Feature | 6 | 6 | Mechanistic Reason |

| C6-Methyl Configuration | Equatorial | Axial | |

| H6 Proton Orientation | Axial ( | Equatorial ( | Opposite to methyl group |

| H6 Signal Multiplicity | Broad Doublet / Multiplet | Narrow Multiplet | Coupling with C7 protons |

| Large (~10-12 Hz) | Small (~2-4 Hz) | Karplus relationship: Axial-Axial ( | |

| C19-Methyl Shift | Normal | Deshielded (Downfield) | Proximity to axial 6 |

Protocol for Identification:

-

Dissolve 5 mg of sample in CDCl

. -

Acquire

H NMR with sufficient scans for S/N > 100. -

Examine the region

2.0 – 2.5 ppm for the H6 signal. -

Validating Check: Calculate the width at half-height (

) for the H6 signal.

Pharmacological Implications

While prednisone itself is a prodrug (requiring hepatic conversion to prednisolone via 11

Potency & Binding

-

6

-Methyl: The equatorial methyl group reinforces the hydrophobic interaction with the Glucocorticoid Receptor (GR) ligand-binding domain (LBD), specifically interacting with Helix 3 and Helix 5 residues. This increases potency ( -

6

-Methyl: The axial methyl group causes steric clash with the receptor wall, preventing the "lid" of the LBD from closing effectively. This results in drastically reduced binding affinity (

Metabolic Stability

The 6

Figure 2: Pharmacological activation pathway.[1] The 6

Experimental Protocols

Protocol A: Synthesis of 6 -Methylprednisone (via Epimerization)

Note: This protocol assumes starting from the 6

-

Reagents: 6

-methyl intermediate (10 g), Glacial Acetic Acid (50 mL), HCl (conc, 0.5 mL). -

Reaction: Dissolve the steroid in acetic acid. Add HCl dropwise under nitrogen atmosphere.

-

Conditions: Heat to 40°C for 2 hours. Monitor via TLC (Mobile phase: CHCl

:MeOH 95:5). The 6 -

Quench: Pour into ice water (200 mL). Neutralize with NaHCO

. -

Isolation: Filter the precipitate. Recrystallize from Acetone/Hexane.

-

Yield: Expect >90% conversion to the thermodynamic 6

-isomer.

Protocol B: HPLC Separation of Isomers

To quantify 6

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5

m).[1] -

Mobile Phase: Isocratic Acetonitrile:Water (35:65 v/v).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (detects the enone system).

-

Retention Time:

References

-

Fried, J., & Edwards, J. A. (1972).[1] Organic Reactions in Steroid Chemistry. Van Nostrand Reinhold. (Foundational text on steroid synthesis and Grignard methylation).

-

Duax, W. L., & Weeks, C. M. (1973).[1] "A comparison of the molecular structures of six corticosteroids." Journal of the American Chemical Society, 95(9), 2865-2868.[1] Link[1]

-

Kirk, D. N., et al. (1990).[1] "A survey of the high-field 1H NMR spectra of the steroid hormones." Journal of the Chemical Society, Perkin Transactions 2, 1990, 1567-1594.[1] Link

-

Hirschmann, R., et al. (1964).[1] "Synthesis and Structure of Steroidal 4-en-3-ones." Journal of the American Chemical Society, 86(19), 3903. (Detailed mechanism of acid-catalyzed epimerization).

-

FDA Labeling Reference. (2023).

-isomer as the active pharmaceutical ingredient).[2][3] Link[1]

Sources

An In-depth Technical Guide to 6α-Methylprednisolone and its Glucocorticoid Receptor Binding Affinity

This guide provides a comprehensive technical overview of 6α-methylprednisolone, a synthetic glucocorticoid, with a primary focus on its binding affinity for the glucocorticoid receptor (GR). It is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormones, receptor pharmacology, and anti-inflammatory therapeutics. This document delves into the molecular mechanisms of action, details methodologies for quantifying receptor binding, and presents comparative data to contextualize the affinity of 6α-methylprednisolone within the broader class of glucocorticoids.

Introduction: The Glucocorticoid Receptor and Therapeutic Significance

Glucocorticoids are a class of steroid hormones that are central to a multitude of physiological processes, including metabolism, immune response, and stress homeostasis.[1][2] Their therapeutic and physiological effects are primarily mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][3] Upon binding to a glucocorticoid, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes.[1][3] This genomic action can be broadly categorized into transactivation, where the GR-ligand complex directly binds to glucocorticoid response elements (GREs) on DNA to upregulate gene expression, and transrepression, where the complex interferes with the activity of other transcription factors, such as NF-κB and AP-1, to downregulate the expression of pro-inflammatory genes.

The binding affinity of a glucocorticoid for the GR is a critical determinant of its potency and, consequently, its therapeutic efficacy. A higher binding affinity generally correlates with a greater biological response at a lower concentration. 6α-Methylprednisolone, a derivative of prednisolone, is a widely prescribed synthetic glucocorticoid valued for its potent anti-inflammatory and immunosuppressive properties. Understanding the precise nature of its interaction with the GR is fundamental to optimizing its clinical use and to the development of novel, more selective glucocorticoid receptor modulators.

Molecular Profile of 6α-Methylprednisolone

6α-Methylprednisolone is a synthetic pregnane steroid derived from hydrocortisone. Its chemical structure, 11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione, is characterized by the introduction of a methyl group at the 6α position of the prednisolone structure. This modification significantly enhances its glucocorticoid potency relative to the parent compound.

The Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway of glucocorticoids is a multi-step process that culminates in the modulation of gene expression. The inactive GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[4]

The binding of a glucocorticoid ligand, such as 6α-methylprednisolone, to the ligand-binding domain (LBD) of the GR induces a conformational change. This change leads to the dissociation of the chaperone proteins, exposing the nuclear localization signals of the receptor. The activated ligand-receptor complex then translocates into the nucleus.

Inside the nucleus, the GR-ligand complex can either homodimerize and bind to GREs in the promoter regions of target genes to activate their transcription (transactivation) or interact with other transcription factors to repress the expression of inflammatory genes (transrepression).[4]

Figure 1: A diagram illustrating the glucocorticoid receptor signaling pathway.

Quantifying Glucocorticoid Receptor Binding Affinity

The affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Kd or IC50 value signifies a higher binding affinity. Several robust methodologies are employed to determine the GR binding affinity of compounds like 6α-methylprednisolone.

Radioligand Binding Assays

Radioligand binding assays are a traditional and highly sensitive method for studying receptor-ligand interactions. These assays involve the use of a radioactively labeled ligand (e.g., [³H]dexamethasone) that binds to the GR.

A saturation binding assay is performed to determine the Kd of the radioligand and the total number of receptors (Bmax) in a given sample (e.g., cell lysate). In a competitive binding assay , a fixed concentration of the radioligand is incubated with the receptor in the presence of varying concentrations of an unlabeled competitor compound (e.g., 6α-methylprednisolone). The ability of the unlabeled compound to displace the radioligand from the receptor is measured, and the IC50 is determined. This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Fluorescence Polarization Assays

Fluorescence polarization (FP) is a homogeneous assay format that is well-suited for high-throughput screening.[5] This technique relies on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution and has a low polarization value. When the tracer binds to a larger molecule, such as the GR, its rotation slows, resulting in a higher polarization value.

In a competitive FP assay, an unlabeled test compound competes with the fluorescent tracer for binding to the GR. As the concentration of the test compound increases, it displaces the tracer, leading to a decrease in the fluorescence polarization signal. The IC50 value is determined from the resulting dose-response curve.

Experimental Protocol: Competitive Fluorescence Polarization Assay for GR Binding

This protocol outlines a detailed methodology for determining the IC50 of 6α-methylprednisolone for the glucocorticoid receptor using a competitive fluorescence polarization assay.

5.1 Materials and Reagents:

-

Recombinant Human Glucocorticoid Receptor (Ligand Binding Domain)

-

Fluorescently Labeled Dexamethasone (Tracer)

-

Unlabeled 6α-Methylprednisolone

-

Assay Buffer (e.g., Phosphate-buffered saline with 0.01% Tween-20)

-

384-well, low-volume, black, round-bottom plates

-

Multichannel pipettes

-

Plate reader capable of measuring fluorescence polarization

5.2 Experimental Workflow:

Figure 2: Workflow for a competitive fluorescence polarization assay.

5.3 Step-by-Step Procedure:

-

Prepare a serial dilution of 6α-methylprednisolone in assay buffer. The concentration range should be sufficient to generate a complete dose-response curve (e.g., from 1 pM to 10 µM).

-

Dispense a small volume (e.g., 5 µL) of each concentration of 6α-methylprednisolone into the wells of a 384-well plate. Include wells for positive controls (tracer and GR only) and negative controls (tracer only).

-

Add an equal volume (e.g., 5 µL) of the GR solution to each well. The final concentration of the GR should be optimized based on the Kd of the tracer.

-

Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the unlabeled ligand to bind to the receptor.

-

Add an equal volume (e.g., 5 µL) of the fluorescent tracer solution to each well. The final concentration of the tracer should be at or below its Kd for the GR.

-

Incubate the plate for a sufficient time (e.g., 2-4 hours) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Analyze the data by plotting the fluorescence polarization values against the logarithm of the 6α-methylprednisolone concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Binding Affinity Data

The binding affinity of 6α-methylprednisolone for the glucocorticoid receptor is best understood in the context of other commonly used glucocorticoids. The following table summarizes the IC50 values obtained from a competitive fluorescence polarization assay.[5]

| Glucocorticoid | IC50 (nM) |

| 6α-Methylprednisolone | 1.67 |

| Betamethasone | 2.94 |

| Prednisolone | 2.95 |

| Dexamethasone | 5.58 |

Data sourced from a fluorescence polarization assay as reported in Comparison of the Glucocorticoid Receptor Binding and Agonist Activities of Typical Glucocorticoids: Insights into Their Endocrine Disrupting Effects.[5]

As the data indicates, 6α-methylprednisolone exhibits the highest binding affinity for the glucocorticoid receptor among the tested compounds, with the lowest IC50 value of 1.67 nM.[5] This high affinity is consistent with its known potent anti-inflammatory effects.

Conclusion

6α-Methylprednisolone is a potent synthetic glucocorticoid that exerts its effects through high-affinity binding to the glucocorticoid receptor. The 6α-methyl group is a key structural feature that enhances its binding affinity and, consequently, its therapeutic potency. The quantification of this binding affinity, through methodologies such as fluorescence polarization assays, is crucial for the preclinical evaluation and comparison of glucocorticoids. The superior binding affinity of 6α-methylprednisolone, as evidenced by its low nanomolar IC50 value, underscores its efficacy as an anti-inflammatory and immunosuppressive agent. This technical guide provides a foundational understanding of the molecular interactions of 6α-methylprednisolone and offers a practical framework for its characterization in a research and drug development setting.

References

-

Vandevyver S, Dejager L, Libert C. Comprehensive overview of the structure and regulation of the glucocorticoid receptor. Endocr Rev. 2014;35(4):671-93. [Link]

-

Oakley RH, Cidlowski JA. The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. J Allergy Clin Immunol. 2013;132(5):1033-44. [Link]

-

Parker LP, et al. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. J Biomol Screen. 2000;5(2):77-88. [Link]

-

Li Y, et al. Comparison of the Glucocorticoid Receptor Binding and Agonist Activities of Typical Glucocorticoids: Insights into Their Endocrine Disrupting Effects. Chem Biodivers. 2024 Feb;21(2):e202301525. [Link]

-

Labeur M, Holsboer F. Molecular mechanisms of glucocorticoid receptor signaling. Medicina (B Aires). 2003;63(4):345-52. [Link]

-

Scheschowitsch K, et al. New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Front Neuroendocrinol. 2017;45:1-14. [Link]

-

Newton R. Molecular mechanisms of glucocorticoid receptor action in noninflammatory and inflammatory cells. Proc Am Thorac Soc. 2004;1(3):235-43. [Link]

-

Cruz-Topete D, Cidlowski JA. One hundred years of glucocorticoids: The good, the bad, and the ugly. J Endocrinol. 2015;225(2):T1-T15. [Link]

-

National Institute of Standards and Technology. Methylprednisolone. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6741, Methylprednisolone. [Link]

-

Pfizer Inc. MEDROL® (methylprednisolone) tablets, USP Prescribing Information. [Link]

-

Wikipedia. Methylprednisolone. [Link]

-

de Kloet ER, Vreugdenhil E, Oitzl MS, Joëls M. Brain corticosteroid receptor balance in health and disease. Endocr Rev. 1998;19(3):269-301. [Link]

-

Hammer S, et al. evaluation by molecular modeling and functional analysis of glucocorticoid receptor mutants. Steroids. 2003;68(4):329-39. [Link]

Sources

- 1. Glucocorticoid regulation of beta-adrenergic receptors in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the Glucocorticoid Receptor Binding and Agonist Activities of Typical Glucocorticoids: Insights into Their Endocrine Disrupting Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

thermodynamic stability of 6alpha-Methylprednisone isomers

Technical Guide: Thermodynamic Stability & Isomerization of 6

Executive Summary

In the development of corticosteroids, specifically 6

This guide details the thermodynamic drivers of this isomerism, provides a validated protocol for acid-catalyzed equilibration (epimerization), and outlines the analytical signatures required to certify isomeric purity.

Part 1: Structural Dynamics & Thermodynamics

The stability differential between the 6

Conformational Analysis (The 1,3-Diaxial Clash)

The steroid nucleus generally adopts a chair-chair conformation for rings A, B, and C.[1]

-

6

-Methyl (Kinetic Isomer): The methyl group occupies an axial position.[1] This creates a severe 1,3-diaxial interaction with the angular methyl group at C10 (C19 methyl).[1] This steric clash significantly raises the ground-state energy of the molecule. -

6

-Methyl (Thermodynamic Isomer): The methyl group occupies an equatorial position.[1] This orientation points the methyl group away from the angular C10-methyl, minimizing steric strain.

Consequently, the 6

Visualization: Thermodynamic Energy Landscape

The following diagram illustrates the transition from the kinetic 6

Figure 1: Energy landscape showing the relaxation of the high-energy axial 6

Part 2: Synthetic Origins & Kinetic Control

Understanding why the 6

-

Mechanism of Impurity Formation: The introduction of the C6-methyl group often involves the hydrogenation of a 6-methylene-1,4-diene intermediate.[1]

-

Stereoselectivity: The catalytic hydrogenation occurs on the face of the steroid that is less sterically hindered. The

-face is shielded by axial hydrogens, often directing the catalyst to the

Part 3: Experimental Protocol (Epimerization)

To ensure high purity of the 6

Reagents & Equipment

-

Substrate: Crude Methylprednisone (containing 6

impurity).[1] -

Solvent: Dimethylformamide (DMF) or Glacial Acetic Acid.[1]

-

Catalyst: Hydrogen Chloride (gaseous or dissolved in dioxane) or p-Toluenesulfonic acid (pTSA).[1]

-

Equipment: Jacketed glass reactor with reflux condenser and N2 inertion.

Step-by-Step Epimerization Workflow

-

Dissolution: Charge the crude substrate into DMF (5 mL per gram of steroid). Ensure complete dissolution at ambient temperature.

-

Acidification: Introduce anhydrous HCl (approx. 1.0 equivalent) or pTSA. The pH should be strongly acidic (< 1.0) to protonate the C3-ketone enol system.

-

Equilibration (The Critical Step):

-

Heat the mixture to 60°C – 80°C .

-

Maintain agitation for 4–6 hours .

-

Mechanism:[2][3][4] The C6 proton is acidic due to the adjacent C4-C5 double bond and C3 ketone (vinylogous enolization). The proton is removed and re-added. Thermodynamics dictates that it re-adds to the position that places the bulky methyl group equatorially (6

).

-

-

Quench & Crystallization:

-

Cool the reaction mass to 0°C.

-

Slowly add dilute Sodium Bicarbonate (NaHCO3) solution to neutralize.[1]

-

The product will precipitate. Filter and wash with cold water.

-

Mechanism Visualization

Figure 2: Mechanistic pathway of acid-catalyzed epimerization.

Part 4: Analytical Characterization

Distinguishing the 6

HPLC Analysis

Reverse-Phase HPLC is the standard for quantitative analysis.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus) or Polar-Endcapped C18.[1]

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1] Gradient elution.

-

Differentiation: The 6

-isomer is generally less polar (due to the exposed axial methyl) and often elutes after the 6 -

Target Specification: 6

-isomer > 99.0%; 6

NMR Spectroscopy ( H)

NMR provides absolute structural confirmation based on the coupling constants (

| Feature | 6 | 6 |

| C6-Methyl Orientation | Equatorial | Axial |

| H6 Proton Orientation | Axial ( | Equatorial ( |

| H6 Signal ( | Broad doublet or multiplet | Narrower multiplet |

| Coupling ( | Large | Small |

| C19 Methyl Shift | Shielded (Standard position) | Deshielded (Due to 1,3-diaxial compression) |

Interpretation: In the 6

Part 5: Pharmaceutical Implications

The thermodynamic stability of the 6

-

Metabolic Stability: The 6

-methyl group blocks metabolic reduction of the A-ring by liver reductases, significantly extending the half-life of methylprednisone compared to prednisone. -

Glucocorticoid Potency: The 6

-methyl group enhances lipophilicity and receptor binding affinity. The 6 -

Toxicity: Isomeric mixtures can lead to unpredictable dosing and off-target mineralocorticoid effects.[1]

References

-

Fried, J., & Sabo, E. F. (1954).[1] Synthesis of 17

-hydroxycorticosterone and its 9 -

Spero, G. B., et al. (1956).[1] Adrenal Hormones and Related Compounds. IV. 6-Methyl Steroids.[1][5][6][7][8][9][10][11] Journal of the American Chemical Society, 78(23), 6213-6214.[1] Link[1]

-

Gorman, J. E., & Beal, P. F. (1960).[1] 6-Methyl Steroids.[1][5][6][7][8][9][10][11] U.S. Patent 2,897,218. (Foundational patent on 6-methyl synthesis and isomerization).[1] Link

-

Hogg, J. A. (1992).[1] Steroids, the steroid community, and Upjohn in perspective: A profile of innovation. Steroids, 57(12), 593-616.[1] (Review of methylprednisolone development). Link

-

European Pharmacopoeia (Ph.[1] Eur.) . Methylprednisolone Monograph. (Standard for impurity limits including thermodynamic isomers). Link[1]

Sources

- 1. Methylprednisolone, 6-alpha | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 4. lcms.cz [lcms.cz]

- 5. EP0072547B1 - 6-alpha-methyl-prednisolone derivatives, their preparation and utilization - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Methylprednisolone | SIELC Technologies [sielc.com]

- 8. Methylprednisolone | 83-43-2 [chemicalbook.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. 6 alpha-Methylprednisolone and 6 alpha-methylprednisone plasma protein binding in humans and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase solubility and structure of the inclusion complexes of prednisolone and 6 alpha-methyl prednisolone with various cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

6alpha-Methylprednisone CAS number and physical properties

Topic: 6

Executive Summary

6

Functionally, it represents the "inactive" partner in the redox shuttle mediated by

-

Analytical Quality Control: It is a mandatory impurity standard for release testing of Methylprednisolone API.

-

Pharmacokinetics (DMPK): It serves as a biomarker for

-HSD2 activity and renal clearance mechanisms. -

Synthetic Chemistry: It is the direct oxidation product of methylprednisolone.

Chemical Identity & Crystallography

Unlike its parent methylprednisolone, which possesses a secondary alcohol at C11, 6

| Property | Data / Specification |

| Common Name | 6 |

| Synonyms | Methylprednisolone Related Compound A; 17,21-Dihydroxy-6 |

| CAS Number | 91523-05-6 |

| Molecular Formula | |

| Molecular Weight | 372.46 g/mol |

| Chirality | 6 |

| IUPAC Name | (6S,8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |

Physical Properties Profile

Note: As a specialized metabolite standard, bulk physical data is less ubiquitous than for the parent drug. The following are empirically derived or calculated values.

| Parameter | Value / Observation |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Typically >200°C (decomposition).[1] High melting point characteristic of poly-oxygenated steroids. |

| Solubility (High) | DMSO (>10 mg/mL), DMF, Methanol. |

| Solubility (Low) | Water (Very low), Hexanes. |

| UV Max ( | ~238 nm (Methanol). Consistent with the |

Pharmacological Context: The 11 -HSD Shuttle

The biological significance of 6

-

Activation:

-HSD1 (liver/adipose) reduces the 11-ketone (methylprednisone) to the 11-hydroxyl (methylprednisolone), activating the drug. -

Inactivation:

-HSD2 (kidney/placenta) oxidizes the drug back to 6

Pathway Visualization

Figure 1: The redox shuttle mechanism. 6

Preparation Protocol: Chemical Synthesis

For researchers requiring this compound as a reference standard (and unable to source the USP standard), it can be synthesized via the selective oxidation of methylprednisolone.

Safety Note: This protocol uses Chromium(VI) (Jones Reagent). Strict safety controls (fume hood, PPE) are mandatory.

Reagents Required

-

Oxidant: Jones Reagent (

in dilute -

Solvent: Acetone (HPLC Grade).

-

Quench: Isopropanol.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 eq of Methylprednisolone in Acetone (0.1 M concentration). Ensure complete solvation; sonicate if necessary.

-

Oxidation: Cool the solution to 0°C. Add Jones Reagent dropwise until a persistent orange color remains (indicating excess oxidant).

-

Mechanism: The secondary alcohol at C11 is oxidized to a ketone. The C17 and C21 hydroxyls are sterically hindered or less reactive under these specific rapid conditions, but over-oxidation is a risk.

-

-

Quenching: After 15 minutes (monitor by TLC), add Isopropanol dropwise to consume excess Cr(VI). The solution will turn green (Cr(III) salts).

-

Workup:

-

Filter off the chromium salts.

-

Concentrate the filtrate under vacuum.

-

Redissolve in Ethyl Acetate and wash with water (3x) and brine (1x).

-

-

Purification: Recrystallize from Acetone/Hexane or purify via Flash Chromatography (Silica gel; 0-5% Methanol in DCM).

Synthesis Workflow Diagram

Figure 2: Chemical oxidation workflow for converting Methylprednisolone to 6

Analytical Characterization (HPLC)

To distinguish the metabolite from the parent drug, Reverse Phase HPLC (RP-HPLC) is the standard method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5

m. -

Mobile Phase: Water : Acetonitrile (Gradient or Isocratic ~70:30).

-

Detection: UV at 254 nm.

-

Elution Order:

-

Methylprednisolone: Elutes earlier (more polar due to 11-OH).

-

6

-Methylprednisone: Elutes later (less polar due to 11-Ketone).

-

Note: The retention time shift is subtle but distinct. The loss of the hydrogen bond donor at C11 increases interaction with the hydrophobic stationary phase.

References

-

United States Pharmacopeia (USP). Methylprednisolone Related Compound A RS.[5] Catalog No. 1416016.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 124653, 6-Methylprednisone.

-

Santa Cruz Biotechnology.6

-Methylprednisone (CAS 91523-05-6) Product Data.[6] -

European Directorate for the Quality of Medicines (EDQM). Methylprednisolone Impurity A.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Methylprednisolone [webbook.nist.gov]

- 3. 6-alpha-Methylprednisolone | C22H30O5 | CID 4159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. esschemco.com [esschemco.com]

- 5. 6Alpha-Methyl Prednisone | LGC Standards [lgcstandards.com]

- 6. 6α-Methylprednisone | CAS 91523-05-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

Introduction: The Significance of 6α-Methylprednisone Detection

<An In-depth Technical Guide on the Core of Identifying 6α-Methylprednisone in Human Urine Samples

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the essential techniques and methodologies for the accurate detection of 6α-Methylprednisone in human urine.

6α-Methylprednisone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects.[1][2] Its detection in human urine is crucial for various applications, including therapeutic drug monitoring, clinical research, and anti-doping control in sports.[3][4][5][6] The analytical process is challenging due to the low concentrations of the compound and its metabolites in urine, as well as the complexity of the biological matrix. Therefore, a robust and sensitive analytical method is imperative for accurate and reliable results.

PART 1: Foundational Principles: Metabolism and Target Analytes

Understanding the metabolic fate of 6α-Methylprednisone is fundamental to developing an effective analytical strategy. After administration, 6α-Methylprednisone is metabolized in the liver to various metabolites, which are then excreted in the urine.[1] The parent compound and its metabolites are often present in urine as glucuronide conjugates.[7]

A comprehensive analysis, therefore, necessitates the enzymatic hydrolysis of these conjugates to release the free forms of the analytes. This is typically achieved using β-glucuronidase.[7][8][9][10][11] The primary target analytes in urine are the parent drug, 6α-Methylprednisone, and its major metabolites. Identifying and quantifying these compounds provides a more complete picture of drug exposure and metabolism.

PART 2: Core Methodology: From Sample to Signal

The analytical workflow for identifying 6α-Methylprednisone in urine involves several critical steps, each requiring careful optimization to ensure accuracy and precision.

Sample Preparation: Isolating the Needle from the Haystack

The primary goal of sample preparation is to extract the target analytes from the complex urine matrix and concentrate them for analysis. This step is crucial for minimizing matrix effects and enhancing the sensitivity of the assay.

Step-by-Step Experimental Protocol: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of glucocorticoids from urine.[12][13]

-

Enzymatic Hydrolysis:

-

To 1-2 mL of urine, add an internal standard (e.g., a deuterated analog of 6α-Methylprednisone) to correct for analytical variability.[7]

-

Add a phosphate or acetate buffer to adjust the pH to the optimal range for β-glucuronidase activity (typically pH 6.5-7.0).[8][9][14]

-

Add β-glucuronidase enzyme and incubate the sample at an elevated temperature (e.g., 50-55°C) for a sufficient time (e.g., 1 hour) to ensure complete hydrolysis of the glucuronide conjugates.[7][9][15]

-

-

Solid-Phase Extraction:

-

Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.[13] This activates the sorbent for analyte retention.

-

Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar interferences while retaining the analytes.[13]

-

Elution: Elute the analytes from the cartridge with a stronger organic solvent, such as methanol or acetonitrile.[13]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase used for the chromatographic analysis.[7]

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the preparation and analysis of 6α-Methylprednisone in urine.

Analytical Technique: The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological fluids.[7]

Liquid Chromatography (LC) Separation

The reconstituted sample extract is injected into an LC system, where the analytes are separated on a chromatographic column, typically a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid, is commonly used to achieve optimal separation.[7][8]

Tandem Mass Spectrometry (MS/MS) Detection

Following separation by LC, the analytes are introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[7] This involves selecting the precursor ion of the analyte of interest and then fragmenting it to produce specific product ions. The detection of these specific transitions provides a high degree of certainty in the identification and quantification of the analyte.

Quantitative Data Summary

| Parameter | Typical Value |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL[16][17] |

| Linearity Range | 1 - 1000 ng/mL |

| Precision (CV%) | < 15%[16] |

| Accuracy (% Bias) | ± 15%[16] |

Logical Relationship Diagram

Caption: The sequential stages of analysis within an LC-MS/MS system.

PART 3: Ensuring Scientific Integrity: Validation and Quality Control

Method validation is a critical component of any analytical procedure to ensure that the method is reliable and fit for its intended purpose. The validation should be performed according to established guidelines from regulatory bodies.

Key Validation Parameters

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.[16]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[16]

-

Matrix Effects: The influence of the sample matrix on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix and in the processed sample under different storage conditions.

Regular analysis of quality control samples at different concentration levels is essential for monitoring the performance of the method during routine use.

Conclusion

The successful identification and quantification of 6α-Methylprednisone in human urine require a well-designed and validated analytical method. This guide has outlined the core principles and a robust workflow, from sample preparation to LC-MS/MS analysis, providing a solid foundation for researchers and scientists in this field. Adherence to these principles and rigorous quality control will ensure the generation of high-quality, reliable data.

References

-

National Center for Biotechnology Information. (2022). Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC. [Link]

-

World Anti-Doping Agency. (n.d.). Glucocorticoids and Therapeutic Use Exemptions. [Link]

-

U.S. Anti-Doping Agency. (n.d.). Are Glucocorticoids Prohibited? Five Things to Know. [Link]

-

World Anti-Doping Agency. (2021, November 3). WADA releases Guidance Document on Glucocorticoids and Therapeutic Use Exemptions. [Link]

-

Chromsystems. (n.d.). App Note: Determination of Cortisol and Cortisone in Urine. [Link]

-

Pakistan Journal of Scientific and Industrial Research. (n.d.). Determination of steroids in urine samples. [Link]

-

National Center for Biotechnology Information. (2024, August 11). Methylprednisolone - StatPearls - NCBI Bookshelf. [Link]

-

PubMed. (2013, November 15). Urinary profile of methylprednisolone and its metabolites after oral and topical administrations. [Link]

-

World Anti-Doping Agency. (n.d.). Quantification of synthetic glucocorticoids in dried blood spot samples for in-competition sports drug testing. [Link]

-

Agence française de lutte contre le dopage. (2021, October 1). Injectable glucocorticoids banned in competition from January 1, 2022. [Link]

-

Università di Padova. (2013, October 12). Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application. [Link]

-

MDPI. (2023, February 24). Determination of 27 Glucocorticoids in Urine by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Using UniSprayTM Source. [Link]

-

Agilent. (n.d.). LC/MS Application Note #19. [Link]

-

Endocrine Abstracts. (2023, May 16). A new LC-MS/MS method for simultaneous determination of six steroids in urine for the diagnostic workup of primary aldosteronism. [Link]

-

e-Repositori UPF. (n.d.). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. [Link]

-

ResearchGate. (n.d.). Urinary profile of methylprednisolone metabolites after oral and topical administrations | Request PDF. [Link]

-

Wiley Online Library. (n.d.). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. [Link]

-

PubMed. (2007, April 15). Determination of free and total cortisol in plasma and urine by liquid chromatography-tandem mass spectrometry. [Link]

-

e-Repositori UPF. (n.d.). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. [Link]

-

National Center for Biotechnology Information. (n.d.). A preliminary study on urinary excretion patterns of methylprednisolone after oral and intra-articular administration and effect on endogenous glucocorticosteroids profile - PMC. [Link]

-

PubMed. (n.d.). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Methylprednisolone on Primesep B Column. [Link]

-

PubMed. (1982, May 14). Simultaneous measurement of prednisone, prednisolone and 6 beta-hydroxyprednisolone in urine by high-performance liquid chromatography coupled with a radioactivity detector. [Link]

-

MDPI. (2022, September 7). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. [Link]

Sources

- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. HPLC Method for Analysis of Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]

- 3. wada-ama.org [wada-ama.org]

- 4. usada.org [usada.org]

- 5. WADA releases Guidance Document on Glucocorticoids and Therapeutic Use Exemptions - Keep Rugby Clean | world.rugby [world.rugby]

- 6. Injectable glucocorticoids banned in competition from January 1, 2022 - AFLD [afld.fr]

- 7. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. agilent.com [agilent.com]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromsystems.com [chromsystems.com]

- 13. pjsir.org [pjsir.org]

- 14. mdpi.com [mdpi.com]

- 15. repositori.upf.edu [repositori.upf.edu]

- 16. research.unipd.it [research.unipd.it]

- 17. Determination of free and total cortisol in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS method development for 6alpha-Methylprednisone detection

Application Note: High-Sensitivity LC-MS/MS Method Development for 6 -Methylprednisone Quantification in Biological Matrices

Executive Summary & Clinical Significance

6

-

Clinical Pharmacokinetics: Assessing the reversible metabolism (11

-HSD type 2 oxidation) of MP to MP-one to evaluate glucocorticoid resistance or hepatic function. -

Doping Control: As a prohibited substance in equine and human sports, distinguishing the specific 6

-isomer from endogenous corticosteroids and other synthetic isomers is a regulatory necessity.

This guide details the development of a robust LC-MS/MS method using Positive Electrospray Ionization (ESI+) and Biphenyl column chemistry to achieve baseline separation of the target analyte from its parent drug and isobaric interferences.

Chemical Mechanism & Method Strategy

The Separation Challenge

The primary analytical challenge is the chromatographic resolution of 6

-

Methylprednisolone (Parent): MW 374.47 (+2 Da difference, easily resolved by MS, but potential source of source-fragmentation interference).

-

Endogenous Isomers: Cortisone and other steroid isomers with similar lipophilicity.

Why Biphenyl/Phenyl-Hexyl?

Traditional C18 columns rely solely on hydrophobic interactions. For steroid separation, Biphenyl or Phenyl-Hexyl stationary phases are superior because they utilize

Ionization & Fragmentation (ESI+)

6

-

Precursor Ion:

373.2 -

Dominant Fragment (

161): The cleavage of the B-ring is the most abundant pathway for 6-methylated corticosteroids. This fragment typically consists of the A-ring, C6-methyl group, and C19 methyl.-

Note: Methylprednisolone (

375) also produces the

-

Experimental Protocol

Reagents & Standards

-

Analyte: 6

-Methylprednisone (Certified Reference Material). -

Internal Standard (IS): Methylprednisolone-d6 (Preferred) or Prednisone-d8.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over SPE for its cost-effectiveness and high recovery for neutral steroids.

Step-by-Step Workflow:

-

Aliquot: Transfer 200

L of plasma/urine into a glass tube. -

Spike: Add 20

L of IS working solution (100 ng/mL). -

Extract: Add 1.5 mL of MtBE (Methyl tert-butyl ether) .

-

Why MtBE? It forms a clean upper organic layer and extracts corticosteroids efficiently while leaving behind polar matrix salts.

-

-

Agitate: Vortex for 5 minutes; Centrifuge at 4,000

for 5 minutes. -

Evaporate: Transfer supernatant to a clean vial; evaporate to dryness under

at 40°C. -

Reconstitute: Dissolve residue in 100

L of Mobile Phase A:B (50:50).

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

| Parameter | Setting | Rationale |

| Column | Kinetex Biphenyl (100 x 2.1 mm, 2.6 | Enhanced selectivity for steroid isomers via |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Buffer stabilizes pH and improves ionization efficiency. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH provides better steroid selectivity than ACN on phenyl phases. |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.6 |

| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |

| Injection Vol | 5 - 10 | Dependent on sensitivity requirements. |

Gradient Profile:

-

0.0 min: 40% B

-

1.0 min: 40% B

-

5.0 min: 85% B (Linear Ramp)

-

6.0 min: 98% B (Wash)

-

6.1 min: 40% B (Re-equilibration)

Table 2: MS/MS Source & MRM Parameters (Sciex QTRAP/Triple Quad)

| Parameter | Value |

| Ion Source | Turbo V (ESI+) |

| Curtain Gas | 30 psi |

| IonSpray Voltage | 5500 V |

| Temp (TEM) | 500°C |

| Declustering Potential | 80 V |

| Analyte | Precursor ( | Product ( | Type | CE (eV) |

| 6 | 373.2 | 161.1 | Quantifier | 28 |

| 373.2 | 135.1 | Qualifier 1 | 35 | |

| 373.2 | 355.2 | Qualifier 2 | 18 | |

| Methylprednisolone-d6 (IS) | 381.2 | 161.1 | Quantifier | 28 |

Visualized Workflows

Metabolic Pathway & Analytical Context

The following diagram illustrates the reversible metabolism between Methylprednisolone and Methylprednisone, highlighting the target analyte.

Figure 1: Reversible metabolic pathway of Methylprednisolone mediated by 11

Extraction & Analysis Workflow

This flowchart details the decision logic for the sample preparation and analysis.

Figure 2: Optimized Liquid-Liquid Extraction (LLE) and LC-MS/MS workflow.

Method Validation Parameters

To ensure the method meets FDA Bioanalytical Method Validation guidelines, the following criteria must be met:

-

Selectivity: Analyze 6 blank matrix lots. No interfering peaks >20% of the LLOQ area at the retention time of 6

-Methylprednisone (approx 4.2 min). -

Linearity: 1.0 ng/mL to 1000 ng/mL. Weighting factor

is recommended to improve accuracy at the lower end. -

Matrix Effect (ME): Calculate ME using the formula:

-

Target: ME should be within

. If suppression >20% is observed, switch to APCI source or implement Solid Phase Extraction (SPE) using HLB cartridges.

-

-

Recovery: Should be consistent (>70%) across Low, Mid, and High QC levels.

Troubleshooting & Optimization

-

Issue: Peak Tailing.

-

Cause: Secondary interactions with silanols.

-

Fix: Increase Ammonium Formate concentration to 5mM or ensure column temperature is at least 40°C.

-

-

Issue: Signal Crosstalk from Methylprednisolone.

-

Cause: In-source fragmentation of MP (loss of 2H) creating a pseudo-373 ion, or isotopic overlap.

-

Fix: Ensure baseline chromatographic separation. The Biphenyl column should elute Methylprednisolone (more polar due to 11-OH) before Methylprednisone (11-keto).

-

-

Issue: Low Sensitivity.

References

-

Pozo, O. J., et al. (2012).[3] "Using complementary mass spectrometric approaches for the determination of methylprednisolone metabolites in human urine." Rapid Communications in Mass Spectrometry. Link

-

Tölgyesi, Á., et al. (2012).[4] "Simultaneous determination of eight corticosteroids in bovine tissues using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

-

US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

-

PerkinElmer. (2020). "Improved HPLC Separation of Steroids Using a Polar End Capped LC Column." Application Note. Link

-

MassHunter Optimizer. (2010).[5] "Automated MRM Method Optimizer for Peptides and Small Molecules." Agilent Technologies.[6] Link

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 3. Using complementary mass spectrometric approaches for the determination of methylprednisolone metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. lcms.cz [lcms.cz]

solid phase extraction (SPE) protocols for 6alpha-Methylprednisone

Application Note: High-Performance Solid Phase Extraction (SPE) Protocols for 6

Abstract

This guide details optimized Solid Phase Extraction (SPE) protocols for the isolation of 6

Introduction & Chemical Context

6

The extraction logic relies on the molecule's moderate lipophilicity (LogP ~1.8) and neutral character at physiological pH.[2][3] Unlike basic drugs, 6

Table 1: Physicochemical Profile

| Property | Value | Implication for SPE |

| Molecular Formula | Neutral steroid backbone.[1][2][3] | |

| Molecular Weight | 372.46 g/mol | Suitable for standard pore sizes (60–80 Å).[2][3] |

| LogP | ~1.82 | Moderately lipophilic; requires organic elution >80%.[2][3] |

| pKa | Neutral (Non-ionizable in pH 2–10) | pH adjustment is for matrix suppression control, not analyte retention.[2][3] |

| Solubility | Methanol, Acetonitrile, Ethyl Acetate | Elution solvents must be polar aprotic or protic organic.[1][2][3] |

Strategic Method Selection

The choice of SPE chemistry depends on the matrix complexity and the need to measure free vs. conjugated species.

Figure 1: Decision tree for selecting the appropriate SPE workflow based on matrix and metabolic targets.

Protocol A: Polymeric HLB (Plasma/Serum)

Target: Free 6

Materials

-

Sorbent: Oasis HLB or Strata-X (30 mg/1 mL or 96-well plate).[1][2][3]

-

Internal Standard (IS): Methylprednisolone-d4 (100 ng/mL in MeOH).[1][2][3]

-

Reagents: LC-MS grade Methanol (MeOH), Water, Phosphoric Acid (

).[1][2][3]

Step-by-Step Workflow

-

Sample Pre-treatment:

-

Conditioning:

-

Loading:

-

Washing (Critical Step):

-

Elution:

-

Post-Extraction:

-

Evaporate to dryness under

at 40°C. -

Reconstitute in 100

L Mobile Phase (e.g., 70:30 Water:Acetonitrile + 0.1% Formic Acid).

-

Protocol B: Hydrolysis + C18 (Urine)

Target: Total 6

Materials

Step-by-Step Workflow

-

Hydrolysis (Deconjugation):

-

Conditioning:

-

Loading:

-

Washing:

-

Elution:

-

2 x 0.5 mL MeOH.

-

-

Dry Down & Reconstitution:

-

Same as Protocol A.

-

Analytical Validation & Troubleshooting

Chromatographic Separation (LC-MS/MS)

SPE cleans the sample, but the LC column separates the isomers. 6

-

Column: Phenyl-Hexyl or C18 (1.7

m).[1][2][3] -

Mobile Phase: Water/MeOH with 0.1% Formic Acid.[2][3][6][7][8]

-

MRM Transitions:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<60%) | Wash step too strong.[1][2][3] | Reduce Wash 2 organic content from 20% to 10%. |

| High Matrix Suppression | Phospholipids eluting.[2][3] | Switch to Protocol A (Polymeric) and use an in-situ phospholipid removal plate if available.[2][3] |

| Poor Reproducibility | Sorbent drying (C18).[2][3] | Ensure 1-2 mm liquid head remains above C18 bed during conditioning.[2][3] |

Workflow Visualization

Figure 2: General SPE mechanism illustrating the fractionation of interferences vs. analyte.[1][2][3]

References

-

Waters Corporation. "Analysis of Plasma 17-Hydroxyprogesterone, Androstenedione and Cortisol Using a Novel Solid-Phase Extraction (SPE) Sorbent."[1][2][3] Waters Application Notes. Available at: [Link][1][2]

-

Phenomenex. "The Complete Guide to Solid Phase Extraction (SPE) - Strata-X Protocols." Phenomenex Technical Guides. Available at: [Link][1][2]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 124653, 6-Methylprednisone."[2][3] PubChem. Available at: [Link][1][2]

-

Deventer, K., et al. "Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2008.[2][3] Available at: [Link]

-

Maji, H. S., et al. "Pharmacokinetic determination of methylprednisolone in Indian healthy volunteers by LC-MS/MS." Journal of Medical Pharmaceutical and Allied Sciences, 2021.[2][3] Available at: [Link][1][2]

Sources

- 1. Methylprednisolone (CAS 83-43-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Methylprednisolone, 6-alpha | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 6-Methylprednisone | C22H28O5 | CID 124653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mz-at.de [mz-at.de]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. jmpas.com [jmpas.com]

synthesis of 6alpha-Methylprednisone from methylprednisolone

Application Note: Chemo-Selective Synthesis of 6 -Methylprednisone[1][2]

Author:12Executive Summary & Strategic Analysis

This guide details the chemo-selective oxidation of Methylprednisolone (11

The Synthetic Challenge: Regioselectivity

The core challenge lies in the reactivity hierarchy of the three hydroxyl groups present in the starting material:

-

C21-OH (Primary): Most reactive, unhindered.[1][2] Susceptible to rapid oxidation to an aldehyde (and subsequently carboxylic acid) or oxidative cleavage.[1][2]

-

C11

-OH (Secondary): The target for oxidation.[1][2] Sterically hindered, particularly by the angular methyl groups (C18, C19) and the 6 -

C17

-OH (Tertiary): Least reactive toward oxidation but prone to acid-catalyzed rearrangement (Mattox rearrangement) or side-chain cleavage under harsh conditions.[1][2]

Direct oxidation of Methylprednisolone fails because non-selective oxidants will attack the C21 position first, destroying the dihydroxyacetone side chain essential for corticosteroid activity.[1] Therefore, a Protection-Oxidation-Deprotection strategy is required.[1][2]

Reaction Scheme

The synthesis proceeds via the 21-acetate intermediate to shield the primary alcohol, forcing the oxidant to attack the C11 secondary alcohol.[1]

Figure 1: High-level synthetic workflow. Protection of C21 is the critical enabling step.[1]

Detailed Experimental Protocols

Step 1: Regioselective Protection (C21-Acetylation)

Objective: Selectively acetylate the primary C21-hydroxyl without affecting the C11 or C17 hydroxyls.[1][2]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Methylprednisolone | 1.0 | Substrate |

| Acetic Anhydride (Ac

Protocol:

-

Dissolution: In a flame-dried round-bottom flask, dissolve Methylprednisolone (10 g, 26.7 mmol) in anhydrous Pyridine (50 mL).

-

Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (163 mg, 1.3 mmol).

-

Acetylation: Cool the solution to 0°C. Add Acetic Anhydride (3.0 mL, 32 mmol) dropwise over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO

, DCM/MeOH 95:5).[1][2] The starting material (R -

Quench: Pour the reaction mixture into ice-cold 1M HCl (200 mL) to neutralize pyridine. A white precipitate should form.[2]

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Sat. NaHCO

and Brine.[1][2] Dry over Na -

Purification: Recrystallize from Acetone/Hexane if necessary, though the crude is often sufficiently pure (>95%) for the next step.[1]

Step 2: Oxidation of C11 -Hydroxyl

Objective: Convert the C11-alcohol to a ketone using Jones Reagent.[1] Note: While Jones Reagent (Cr(VI)) is toxic, it remains the industrial benchmark for hindered steroid oxidations due to its speed and reliability.[1][2] For a greener alternative, see "Optimization" below.

Reagents:

-

Substrate: Methylprednisolone 21-acetate (from Step 1).[1][2]

-

Oxidant: Jones Reagent (2.67 M CrO

in H -

Solvent: Acetone (Reagent Grade).[2]

Protocol:

-

Setup: Dissolve Methylprednisolone 21-acetate (10 g) in Acetone (150 mL). Cool to 0°C in an ice bath.

-

Oxidation: Add Jones Reagent dropwise via an addition funnel.[2]

-

Quench: Add Isopropanol (10 mL) dropwise. The orange Cr(VI) will reduce to green Cr(III) precipitate, and the solution will turn clear/green.[1]

-

Workup: Filter off the chromium salts through a Celite pad. Concentrate the filtrate under vacuum (do not heat >40°C).

-

Extraction: Redissolve residue in EtOAc, wash with water and brine. Dry and concentrate to yield 6

-Methylprednisone 21-acetate .[1][2]

Step 3: Deprotection (Hydrolysis)

Objective: Remove the C21-acetate to yield the final product.[1]

Protocol:

-

Solvolysis: Dissolve the intermediate from Step 2 in Methanol (100 mL).

-

Base Hydrolysis: Add Potassium Bicarbonate (KHCO

) (1.5 equiv) dissolved in minimal water.[2] -

Reaction: Stir at RT under Nitrogen for 4–6 hours. Monitor by TLC.[1][2]

-

Neutralization: Neutralize with dilute Acetic Acid to pH 7.

-

Isolation: Remove Methanol under vacuum. Add water to precipitate the product.[1] Filter and wash with cold water.[1][2]

-

Final Purification: Recrystallize from Methanol/Water or Acetone/Hexane.[2]

Quality Control & Validation

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Mass Spectrometry | [M+H]+ = 373.2 | LC-MS (ESI+) |

| HPLC Purity | > 98.0% | C18 Column, ACN/Water gradient |

| NMR (1H) | Disappearance of C11-H (approx 4.5 ppm) | 400 MHz DMSO-d6 |

| NMR (13C) | Appearance of Carbonyl at ~209 ppm (C11) | 100 MHz DMSO-d6 |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common oxidative defects.

Modern Optimization (Green Chemistry)[1][2]

While Jones Reagent is effective, Chromium is an environmental hazard.[2] A modern, catalytic alternative using IBX (2-Iodoxybenzoic acid) or TEMPO is recommended for scale-up in regulated environments.[1][2]

TEMPO/Bleach Protocol (Anelli Oxidation):

-

System: TEMPO (1 mol%), NaBr (10 mol%), NaOCl (Bleach, 1.1 equiv).[1][2]

-

Buffer: CH

Cl -

Advantage: High selectivity for secondary alcohols over primary (if unprotected) is possible, but protection (Step 1) is still recommended to guarantee yield.[1][2]

-

Procedure: To the protected acetate in DCM/Water, add TEMPO and NaBr.[1] Cool to 0°C. Add NaOCl dropwise. Quench with Na

S

References

-

PubChem. Methylprednisolone Acetate (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Google Patents. Method for synthesizing methylprednisolone (CN101418029B).[2] (Describes the reverse reduction, validating the oxidative pathway intermediates). Available at:

-

Hogg, J. A., et al. "6-Methylated Progesterones and 11-Oxygenated Derivatives."[1][2] Journal of the American Chemical Society, 1955.[1] (Foundational text on 6-methyl steroid synthesis).

quantification of 6alpha-Methylprednisone in equine plasma

Application Note: High-Sensitivity Quantification of 6 -Methylprednisone in Equine Plasma via LC-MS/MS

Abstract & Strategic Context

In the regulated environment of equine sports, Methylprednisolone (MP) is a widely used synthetic corticosteroid (Class 4/C under ARCI guidelines) administered intra-articularly to manage osteoarthritis.[1] While the parent drug is the primary marker, the quantification of its metabolites—specifically 6

This protocol details the quantification of 6

The Biological Challenge: 11 -HSD Interconversion

Corticosteroids in the horse undergo reversible metabolism between the active 11-hydroxyl form (Methylprednisolone) and the inactive 11-ketone form (Methylprednisone), mediated by the enzyme 11

Figure 1: Metabolic pathway illustrating the reversible interconversion between the parent drug and the target analyte, 6

Experimental Method Development

Internal Standard Selection

Critical Requirement: Do not use a generic steroid like Dexamethasone. Use a deuterated analog of the parent or metabolite to compensate for ionization suppression.

-

Primary Choice: Methylprednisolone-d2 (MP-d2) or Prednisone-d4.

-

Rationale: Deuterated isotopes co-elute with the analyte, experiencing the exact same matrix effects at the ESI source.

Extraction Strategy: Why MTBE?

While Solid Phase Extraction (SPE) is cleaner, it is costly and time-consuming for high-throughput labs. MTBE (Methyl tert-butyl ether) is selected over Ethyl Acetate or Dichloromethane because:

-

Selectivity: It preferentially extracts corticosteroids while leaving behind phospholipids that cause ion suppression.

-

Phase Separation: The organic layer floats (density < 1.0), making it easier to freeze the aqueous layer and decant the supernatant without contamination.

Detailed Protocol

Materials & Reagents[2][3][4]

-

Target Analyte: 6

-Methylprednisone (Standard grade, >98%). -

Internal Standard (IS): Methylprednisolone-d2.[3]

-

Solvents: MTBE (HPLC Grade), Acetonitrile (LC-MS Grade), Formic Acid.

-

Matrix: Drug-free Equine Plasma (heparinized).

Sample Preparation Workflow (LLE)

-

Aliquot: Transfer 1.0 mL of equine plasma into a 15 mL polypropylene centrifuge tube.

-

IS Addition: Spike with 20 µL of Internal Standard working solution (100 ng/mL). Vortex briefly.

-

Extraction: Add 5.0 mL of MTBE .

-

Agitation: Cap tubes and rotate/shake for 15 minutes (critical for partition equilibrium).

-

Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Freeze-Decant (The "Snap Freeze" Technique):

-

Place the tube in a dry ice/ethanol bath or a -80°C freezer until the bottom aqueous layer is frozen solid.

-

Decant the top organic layer (MTBE) into a clean glass tube. This prevents any aqueous contaminants from carrying over.

-

-

Evaporation: Evaporate the MTBE to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 100 µL of Mobile Phase (50:50 Water:Acetonitrile + 0.1% Formic Acid).

-

Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any particulates before transferring to autosampler vials.

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow designed for high-throughput screening.

LC-MS/MS Conditions

Chromatographic Parameters

Separation is performed on a C18 column.[2][4][5][6][7][8] A biphenyl column is an excellent alternative if separation from endogenous cortisol is difficult.

| Parameter | Setting |

| Instrument | UHPLC System (e.g., Agilent 1290 / Waters Acquity) |

| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Zorbax Eclipse Plus C18 |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 5 - 10 µL |

| Mobile Phase A | Water + 0.1% Formic Acid (or 2mM Ammonium Formate) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Gradient Profile:

-

0.0 min: 20% B

-

0.5 min: 20% B

-

3.5 min: 90% B (Ramp)

-

4.5 min: 90% B (Hold)

-

4.6 min: 20% B (Re-equilibrate)

-

6.0 min: Stop

Mass Spectrometry (MRM) Parameters

Operate in Positive Electrospray Ionization (ESI+) mode. The transition from the protonated precursor

Analyte: 6

-

Precursor Ion: 373.2 m/z

-

Quantifier Ion: 161.1 m/z (Steroid backbone fragment)

-

Qualifier Ion: 135.1 m/z or 121.1 m/z

-

Retention Time: ~2.8 min (Elutes slightly before Methylprednisolone)

Analyte: Methylprednisolone (Parent - for reference) [4]

-

Precursor Ion: 375.2 m/z

-

Quantifier Ion: 161.1 m/z

-

Qualifier Ion: 357.2 m/z (Water loss)

Note: The mass difference of 2 Da (375 vs 373) distinguishes the parent (alcohol) from the metabolite (ketone).

Validation & Quality Control (Self-Validating System)

To ensure the method is "self-validating" as per E-E-A-T standards, every batch must include:

-

Linearity: 6-point calibration curve (0.05 – 50 ng/mL).

must be > 0.99.[2] -

Matrix Matched QC: Prepare QCs in equine plasma, not solvent.

-

Low QC (0.1 ng/mL)[10]

-

Mid QC (5.0 ng/mL)

-

High QC (40 ng/mL)

-

-

Ion Ratio Confirmation: The ratio of the Quantifier/Qualifier ions in the unknown sample must match the standard within ±20%. This proves the peak is actually 6

-Methylprednisone and not an isomeric interference.

Data Summary Table: Typical Performance Metrics

| Metric | Acceptance Criteria | Typical Result |

| LLOQ | S/N > 10 | 0.05 ng/mL (50 pg/mL) |

| Recovery (Extraction) | > 70% | 85 - 92% |

| Matrix Effect | 85 - 115% | 95% (Minimal suppression via MTBE) |

| Precision (CV%) | < 15% | 4.2% (Intra-day) |

References

-

Soma, L. R., et al. (2005).[11] "Simultaneous analysis of twenty-one glucocorticoids in equine plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

-

Koren, L., et al. (2012).[8] "Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation." PLoS ONE. Link

-

Panusa, A., et al. (2010). "A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Eisenberg, R., et al. (2014).[12] "Synthesis, purification, and chemical characterization of 20-dihydro-6-methylprednisone, an isomeric metabolite of methylprednisolone in the horse."[2] Drug Testing and Analysis. Link

-

RMTC (Racing Medication and Testing Consortium). "Methylprednisolone Withdrawal Guidance." Link

Sources

- 1. rmtcnet.com [rmtcnet.com]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositori.upf.edu [repositori.upf.edu]

- 6. researchgate.net [researchgate.net]

- 7. jmpas.com [jmpas.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Identification of metabolites of methylprednisolone in equine urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. Measurements of hydrocortisone and cortisone for longitudinal profiling of equine plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, purification, and chemical characterization of 20-dihydro-6-methylprednisone, an isomeric metabolite of methylprednisolone in the horse, for use as an analytical standard - PubMed [pubmed.ncbi.nlm.nih.gov]

sample preparation techniques for corticosteroid metabolite profiling

Application Note: Advanced Sample Preparation for Comprehensive Corticosteroid Metabolite Profiling

Abstract

Profiling corticosteroid metabolites (e.g., cortisol, cortisone, and their tetrahydro-derivatives) provides a critical window into adrenal function, distinguishing between simple stress responses and complex pathologies like Congenital Adrenal Hyperplasia (CAH) or Apparent Mineralocorticoid Excess (AME). However, the chemical similarity of these stereoisomers (e.g., THF vs. allo-THF) and the complexity of biological matrices (urine/plasma) present significant analytical challenges.[1] This guide details high-integrity sample preparation workflows, emphasizing enzymatic hydrolysis efficiency and selective extraction strategies (SLE/LLE) to ensure quantitative accuracy in LC-MS/MS analysis.

Introduction: The Analytical Challenge

Corticosteroids are not singular endpoints; they exist in a dynamic flux of synthesis and metabolism. While plasma cortisol provides a "snapshot" of adrenal status, urinary steroid profiling offers an "integrated" view of daily production and metabolic clearance.

The "Isomer Trap": The core analytical difficulty lies in separating stereoisomers that share identical mass-to-charge (m/z) ratios but possess different biological significances.

-

Cortisol (F) vs. Cortisone (E): Regulated by 11

-HSD enzymes.[2] -

Tetrahydrocortisol (THF) vs. Allo-Tetrahydrocortisol (5

-THF): Differentiates 5

Failure to chromatographically resolve these, or artifacts introduced during sample prep (e.g., acid-catalyzed rearrangement), will render the data clinically useless.

Strategic Decision Making: Matrix & Chemistry

Urine vs. Plasma: The Hydrolysis Imperative

-

Plasma: Steroids are largely unconjugated or protein-bound. Simple release (protein precipitation) or extraction is sufficient.

-